4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . Ultrasonic-assisted synthesis has also been reported, which enhances reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a different arrangement of nitrogen atoms but also show potential as CDK2 inhibitors.
Uniqueness
4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific functional groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
Molecular Formula |
C14H16N8O |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H16N8O/c1-23-11-2-3-15-14(19-11)22-6-4-21(5-7-22)13-10-8-18-20-12(10)16-9-17-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,20) |
InChI Key |
UZUMKXOEFZOCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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